tert-Butyl 3-(1-mercaptoethyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC17808751
Molecular Formula: C12H23NO2S
Molecular Weight: 245.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23NO2S |
|---|---|
| Molecular Weight | 245.38 g/mol |
| IUPAC Name | tert-butyl 3-(1-sulfanylethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H23NO2S/c1-9(16)10-6-5-7-13(8-10)11(14)15-12(2,3)4/h9-10,16H,5-8H2,1-4H3 |
| Standard InChI Key | YBGIFYRKKYZAQH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CCCN(C1)C(=O)OC(C)(C)C)S |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound consists of a piperidine ring substituted at the 3-position with a 1-mercaptoethyl group (-CH₂CH₂SH) and at the 1-position with a tert-butoxycarbonyl (Boc) group. The Boc group enhances solubility in organic solvents and protects the amine during synthetic procedures, while the thiol moiety enables nucleophilic reactions and disulfide bond formation .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Piperidine Functionalization: Introduction of the mercaptoethyl group via nucleophilic substitution or Michael addition.
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Boc Protection: Reaction with tert-butyl chloroformate to install the Boc group at the piperidine nitrogen.
Key Reaction Conditions
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used for Boc protection due to their inertness and ability to dissolve both reactants.
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Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.
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Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) may facilitate acylation .
Table 1: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Mercaptoethylation | 2-Mercaptoethanol, DCM, 0°C | 65% | 90% |
| Boc Protection | tert-Butyl chloroformate, TEA, 25°C | 78% | 95% |
Data synthesized from.
Physicochemical Properties
Solubility and Stability
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Solubility: The compound is soluble in polar aprotic solvents (e.g., DCM, THF) but poorly soluble in water due to the hydrophobic Boc group .
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Stability: The Boc group is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid), while the thiol is prone to oxidation, necessitating inert storage conditions .
Spectroscopic Data
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IR Spectroscopy: Peaks at ~2500 cm⁻¹ (S-H stretch) and ~1700 cm⁻¹ (C=O stretch of the carbamate) .
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NMR: δ 1.4 ppm (tert-butyl), δ 2.5–3.5 ppm (piperidine protons), δ 1.6–1.8 ppm (mercaptoethyl CH₂).
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s thiol and Boc groups make it a valuable building block for:
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Crizotinib Analogues: Used in synthesizing kinase inhibitors by coupling with halogenated pyridines .
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Peptide Mimetics: Thiol-ene click chemistry enables conjugation to biomolecules for drug delivery .
Research Gaps and Future Directions
Unexplored Pharmacological Profiles
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In Vitro Screens: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and protease targets (e.g., caspase-3) .
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Structure-Activity Relationship (SAR): Systematic modification of the mercaptoethyl chain length and Boc replacement .
Synthetic Advancements
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Enantioselective Synthesis: Catalytic asymmetric methods to access single stereoisomers.
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Green Chemistry: Solvent-free or aqueous-phase reactions to improve sustainability.
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